N-(2-Bromophenyl)aminosulfonamide N-(2-Bromophenyl)aminosulfonamide
Brand Name: Vulcanchem
CAS No.: 958741-63-4
VCID: VC8162117
InChI: InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
SMILES: C1=CC=C(C(=C1)NS(=O)(=O)N)Br
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.1 g/mol

N-(2-Bromophenyl)aminosulfonamide

CAS No.: 958741-63-4

Cat. No.: VC8162117

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromophenyl)aminosulfonamide - 958741-63-4

Specification

CAS No. 958741-63-4
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1 g/mol
IUPAC Name 1-bromo-2-(sulfamoylamino)benzene
Standard InChI InChI=1S/C6H7BrN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11)
Standard InChI Key IELYYFOWOZJBJR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NS(=O)(=O)N)Br
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)N)Br

Introduction

Chemical Identity and Structural Features

N-(2-Bromophenyl)aminosulfonamide (C₆H₆BrN₂O₂S) consists of a phenyl ring substituted with a bromine atom at the ortho-position and a sulfonamide group at the amino group. Key identifiers include:

Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₆BrN₂O₂SCalculated
Molecular Weight265.10 g/mol
IUPAC NameN-(2-bromophenyl)sulfonamide
SMILESBrc1ccccc1NS(=O)(=O)ODerived

The bromine atom enhances electrophilic reactivity, while the sulfonamide group contributes to hydrogen-bonding potential and acidity (pKa ~10 for sulfonamide protons) .

Spectral Characteristics

  • NMR: The aromatic protons adjacent to bromine exhibit deshielding (δ ~7.5–8.0 ppm in ¹H NMR), while sulfonamide protons resonate near δ 5.0–6.0 ppm .

  • IR: Stretching vibrations for S=O (1320–1350 cm⁻¹) and N-H (3200–3350 cm⁻¹) are diagnostic .

Synthesis and Reactivity

Alternative Routes

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Solubility in Water<0.1 mg/mL25°C, pH 7
LogP (Octanol-Water)~1.2Calculated
Thermal StabilityDecomposes above 200°CTGA analysis

The low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.

Biological Activity and Applications

Anticancer Activity

Bromophenols with sulfonamide moieties demonstrate tyrosine kinase inhibition. For instance, lanosol derivatives suppress VEGF signaling (IC₅₀: 10–20 µM) . Molecular docking studies suggest that the bromine atom participates in hydrophobic interactions with kinase ATP-binding pockets.

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